2-Octenedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Biomarker for Fatty Acid Metabolism Disorders

Studies have shown that 2-octenedioic acid is present in the urine of individuals with abnormal fatty acid metabolism, particularly those with medium-chain acyl-CoA dehydrogenase deficiency (MCAD) PubChem: . MCAD is an inherited disorder that affects the body's ability to break down certain fats for energy. Elevated levels of 2-octenedioic acid in urine can be a biomarker used in the diagnosis of MCAD HMDB: .

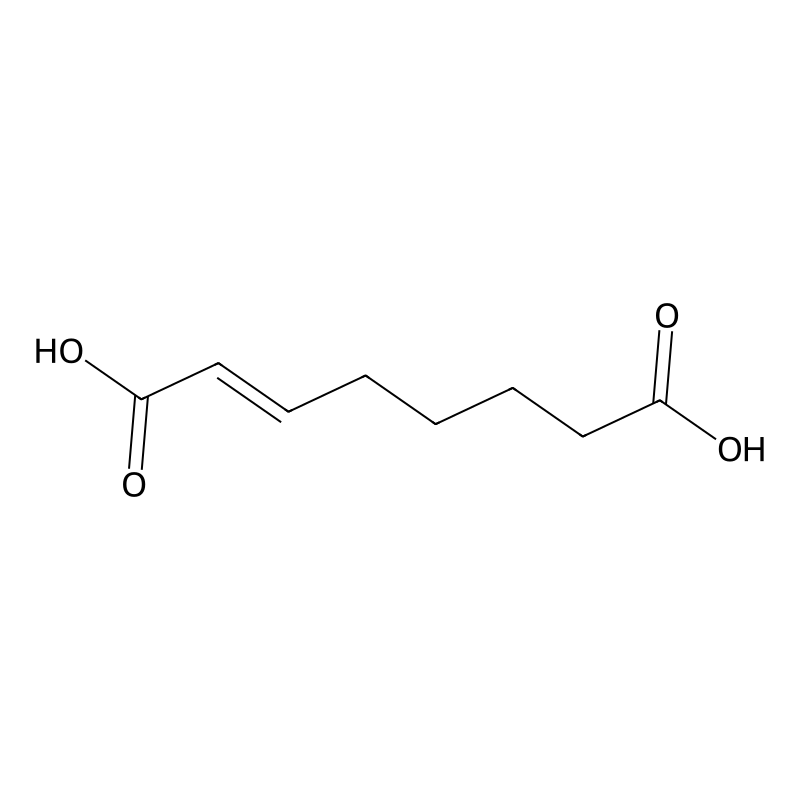

2-Octenedioic acid, also known as 2-octenedioate, is a dicarboxylic fatty acid characterized by the presence of two carboxylic acid groups and a double bond between the second and third carbon atoms in its chain. Its chemical formula is , and it falls under the category of medium-chain fatty acids, which typically contain between four to twelve carbon atoms in their aliphatic tails . This compound exists primarily in two isomeric forms: the cis and trans configurations, with the trans form being more prevalent in nature .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Losing carbon dioxide when heated or treated with strong bases.

- Hydrogenation: The addition of hydrogen across the double bond can convert it into a saturated dicarboxylic acid.

These reactions are crucial for its applications in organic synthesis and industrial processes .

Biologically, 2-octenedioic acid has been identified in several organisms, including Euglena gracilis, where it plays a role in lipid metabolism. It is involved in lipid peroxidation processes and cellular signaling pathways, indicating potential roles in metabolic regulation and cellular responses to oxidative stress . Its unique structure allows it to interact with various biological systems, influencing metabolic pathways.

2-Octenedioic acid can be synthesized through several methods:

- Oxidation of Fatty Acids: Starting from octenoic acids, oxidation can introduce additional carboxylic groups.

- Chemical Synthesis: Utilizing specific reagents that facilitate the formation of dicarboxylic acids from simpler precursors.

- Biotechnological Methods: Employing microbial fermentation processes that utilize certain strains capable of producing this compound from carbohydrates or lipids .

The applications of 2-octenedioic acid are diverse:

- Food Industry: Used as a flavoring agent due to its unique taste profile.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Pharmaceuticals: Investigated for potential therapeutic uses related to its biological activity.

- Polymer Chemistry: Serves as a monomer in the production of biodegradable polymers and other materials .

Interaction studies have shown that 2-octenedioic acid can influence various biochemical pathways. Its role in lipid metabolism suggests interactions with enzymes involved in fatty acid synthesis and degradation. Furthermore, its presence can modulate cell signaling pathways related to inflammation and oxidative stress responses, making it a compound of interest for further research in metabolic diseases and aging .

Several compounds are structurally or functionally similar to 2-octenedioic acid. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Octenoic Acid | Monounsaturated fatty acid; single double bond | |

| Oxalic Acid | Dicarboxylic acid; smaller chain length | |

| Maleic Acid | Dicarboxylic acid; cis configuration | |

| Fumaric Acid | Dicarboxylic acid; trans configuration | |

| Sebacic Acid | Dicarboxylic acid; longer carbon chain |

Uniqueness

2-Octenedioic acid is unique due to its medium-chain length combined with the presence of a double bond and two carboxylic groups. This dual functionality allows it to participate in both hydrophobic interactions typical of fatty acids and polar interactions due to its carboxyl groups, making it versatile for various applications across different fields .

Biosynthetic Routes in Euglena gracilis

Euglena gracilis demonstrates remarkable metabolic plasticity in producing 2-octenedioic acid through sophisticated biosynthetic pathways [9] [10]. The organism possesses dual fatty acid synthase systems: a cytosolic multienzyme complex and a plastid-localized type II fatty acid synthase composed of discrete enzymes and acyl carrier protein [9]. The early catalytic steps in Euglena gracilis involve acetyl-CoA-ACP transacylase, malonyl-CoA-ACP transacylase, and beta-ketoacyl-ACP synthase I for carbon-carbon bond formation [9].

Metabolic Pathway Components

The biosynthetic pathway in Euglena gracilis involves several key enzymatic components that distinguish it from other microorganisms [32]. The central metabolic pathways essential for 2-octenedioic acid production include glycolysis, gluconeogenesis, the tricarboxylic acid cycle, and the pentose phosphate pathway [32]. The organism utilizes a unique dicarboxylic acid bypass involving malate dehydrogenase specific for NADP and l-malate, which provides NADPH for cytosolic fatty-acid synthesis [32].

Production Yields and Optimization

Under specific cultivation conditions, Euglena gracilis demonstrates variable production capabilities for dicarboxylic acids including 2-octenedioic acid [31]. Research indicates that optimal protein production occurs at temperatures of 32°C with initial pH conditions of 3.5, achieving protein yields of 2.34 ± 0.11 grams per liter [31]. The carbon-to-nitrogen ratio significantly influences metabolite production, with optimal ratios ranging from 10 to 20 for enhanced biosynthetic efficiency [31].

| Parameter | Optimal Range | Yield (g/L) | Reference |

|---|---|---|---|

| Temperature | 32°C | 2.24 ± 0.10 | [31] |

| Initial pH | 3.5 | 2.34 ± 0.11 | [31] |

| Carbon/Nitrogen Ratio | 10-20 | Variable | [31] |

Environmental Stress Response

Euglena gracilis exhibits enhanced metabolite production under various environmental stresses, including heavy metals, antibiotics, and nutrient deprivation [10]. Global metabolomics studies using Ultra-high-performance liquid chromatography tandem mass spectrometry have revealed significant changes in dicarboxylic acid production pathways under stress conditions [10]. The organism demonstrates particular resilience to mercury stress, showing refined metabolite production profiles with significant fold changes in amino acid-based metabolites [33].

Chemical Synthesis Approaches

Olefin Metathesis Methodology

The chemical synthesis of 2-octenedioic acid through olefin metathesis represents a significant advancement in dicarboxylic acid production [36] [42]. This approach utilizes ruthenium-based catalysts to facilitate the redistribution of alkene fragments through scission and regeneration of carbon-carbon double bonds [36]. Modern ruthenium olefin metathesis initiators demonstrate high tolerance for functional groups commonly found in dicarboxylic acids, including carboxylic acids and alcohols [38].

The metathesis approach involves combining ring-opening metathesis with cross-metathesis using suitable ruthenium precatalysts and cyclic alkenes with acrylic acid to produce unsaturated dicarboxylic acids in a single step [42]. The obtained alpha,omega-unsaturated dicarboxylic acid can subsequently be hydrogenated to yield the desired saturated product [42].

Enzymatic Synthesis Pathways

Enzymatic approaches for 2-octenedioic acid synthesis leverage the specificity and mild reaction conditions of biocatalysts [43] [45]. Carboxylic acid reductases and transaminases have been successfully employed in tandem cascade reactions for fatty acid modifications [45]. These biocatalytic systems achieve conversions of up to 96% for saturated and unsaturated fatty acids with carbon chain lengths ranging from C₆ to C₁₈ [45].

Light-driven enzymatic decarboxylation represents another innovative approach, utilizing photodecarboxylase from Chlorella variabillis for the conversion of dicarboxylic acids [46]. This methodology demonstrates the first successful conversion of long-chain dicarboxylic acids to corresponding alkanes through enzymatic means [46].

Synthetic Route Optimization

Chemical synthesis optimization focuses on reaction conditions, catalyst selection, and substrate concentrations [41]. Palladium-catalyzed isomerization combined with selective terminal carbonylation of internal double bonds with water as nucleophile has proven effective for direct access to alpha,omega-dicarboxylic acids [41]. The optimal catalyst system utilizes [(dtbpx)Pd(OTf)₂] as catalyst precursor with turnover numbers exceeding 120 under appropriate conditions [41].

| Synthesis Method | Catalyst System | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Olefin Metathesis | Ruthenium-carbene | 50-73 | >90 | [42] |

| Enzymatic Cascade | CAR/ω-TA | 96 | High | [45] |

| Pd-Catalyzed | [(dtbpx)Pd(OTf)₂] | Variable | >90 | [41] |

Optimization of Industrial-Scale Production

Fermentation Process Engineering

Industrial-scale production of 2-octenedioic acid through fermentation requires sophisticated optimization of culture conditions and bioreactor design [28] [30]. Immobilized cell technology has demonstrated significant advantages over free cell systems, with citric acid production increasing from 8-19 grams per liter to 30-40 grams per liter using immobilized cells [28]. The application of calcium alginate encapsulation for cell immobilization provides enhanced mechanical stability and prolonged productive life of biocatalysts [28].

Optimization parameters for industrial fermentation include fermentation period, pH control, temperature regulation, and carbon and nitrogen source selection [28]. Maximum production typically occurs after 5 days of cultivation with glucose as the primary carbon source [28]. Temperature optimization varies depending on the microorganism, with optimal ranges between 27°C and 32°C for most systems [28].

Metabolic Engineering Strategies

Advanced metabolic engineering approaches focus on pathway optimization and host strain improvement for enhanced dicarboxylic acid production [24] [30]. Synthetic biology strategies employ carbon chain elongation mechanisms combined with alpha-ketone removal for producing dicarboxylic acids with varying carbon lengths [24]. Omega-oxidation of de novo biosynthesized fatty acids using engineered P450 monooxygenases, oxidoreductases, and esterases has been successfully implemented in industrial microbes such as Escherichia coli and Saccharomyces cerevisiae [24].

Gene expression optimization involves recruitment of superior pathway enzymes and compatibility optimization of synthetic pathways within microbial hosts [24]. Bioprocess engineering considerations include substrate feeding strategies, oxygen transfer optimization, and product recovery systems [24].

Scale-Up Considerations and Economic Factors

Industrial-scale production requires careful consideration of reactor design, mass transfer limitations, and downstream processing requirements [29]. Medium-chain alpha,omega-dicarboxylic acids produced from renewable long-chain fatty acids represent valuable precursors in the chemical industry [29]. However, high-concentration production remains challenging due to metabolite toxicity and product inhibition effects [29].

Economic optimization involves balancing catalyst costs, reaction conditions, and product yields [25]. The manufacture of octanedioic acid through gamma-valerolactone-based processes demonstrates potential for industrial application, with optimization focusing on alcohol selection, catalyst systems, and metathesis reaction conditions [25]. Product purification through crystallization, distillation, or combination approaches significantly impacts overall process economics [42].

| Production Scale | Method | Typical Yield | Key Limitations | Reference |

|---|---|---|---|---|

| Laboratory | Fermentation | 30-40 g/L | Product inhibition | [28] |

| Pilot Scale | Enzymatic | Variable | Enzyme stability | [29] |

| Industrial | Chemical synthesis | 50-70% | Catalyst cost | [25] |